FB4 Demonstrates Drastically Lower Acute Toxicity in Zebrafish Embryos Compared to N-Palmitoyl-FB1
In a direct head-to-head larval zebrafish assay (96-120 hpf), FB4 and FB1 induced 0% mortality even at the highest tested concentration of 200 µM. This contrasts starkly with the acylated derivative N-palmitoyl-FB1 (N-pal-FB1), which caused 100% mortality at a concentration 32-fold lower (6.25 µM) [1]. This quantifies FB4's dramatically safer in vivo profile compared to a highly emergent, structurally related contaminant.
| Evidence Dimension | Acute Mortality in Zebrafish Embryos (96-120 hpf) |
|---|---|
| Target Compound Data | 0% mortality at 200 µM |
| Comparator Or Baseline | N-palmitoyl-FB1: 100% mortality at 6.25 µM; 5-O-palmitoyl-FB1: 10% mortality at 100 µM, 30% at 200 µM |
| Quantified Difference | FB4 is non-lethal at 200 µM, while N-pal-FB1 is 100% lethal at a 32-fold lower concentration (6.25 µM). |
| Conditions | Zebrafish (Danio rerio) embryo model, 24 h exposure window from 96 to 120 hours post-fertilization. |
Why This Matters
This data is critical for researchers investigating the differential health risks of fumonisin derivatives, proving FB4 is an essential, low-toxicity comparator for toxicological studies on highly potent emerging mycotoxins.
- [1] Csenki, Z., Bartók, T., Bock, I., Horváth, L., Lemli, B., Zsidó, B. Z., ... & Poór, M. (2023). Interaction of Fumonisin B1, N-Palmitoyl-Fumonisin B1, 5-O-Palmitoyl-Fumonisin B1, and Fumonisin B4 Mycotoxins with Human Serum Albumin and Their Toxic Impacts on Zebrafish Embryos. Biomolecules, 13(5), 755. View Source
